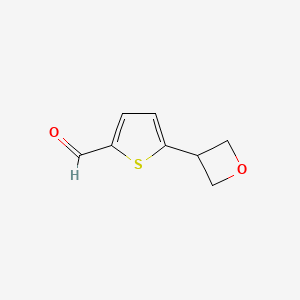

5-(Oxetan-3-yl)thiophene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

5-(oxetan-3-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C8H8O2S/c9-3-7-1-2-8(11-7)6-4-10-5-6/h1-3,6H,4-5H2 |

InChI Key |

ICFVFQKGEYBUPY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC=C(S2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Oxetan 3 Yl Thiophene 2 Carbaldehyde

Retrosynthetic Analysis of the 5-(Oxetan-3-yl)thiophene-2-carbaldehyde Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgrsc.orgmdpi.com This process involves breaking bonds (disconnections) and converting one functional group into another (Functional Group Interconversions, FGI). wikipedia.orgrsc.orgmdpi.com

The primary disconnection strategy for the target molecule involves cleaving the carbon-carbon bond between the thiophene (B33073) ring and the oxetane (B1205548) moiety. This leads to two main retrosynthetic pathways, each suggesting different synthetic approaches in the forward direction.

Approach A: Thiophene as the Nucleophile. Disconnecting the thiophene-oxetane bond can generate a nucleophilic thiophene synthon and an electrophilic oxetane synthon. The synthetic equivalent for the 5-lithiated thiophene-2-carbaldehyde (B41791) synthon could be generated in situ from a 5-halothiophene derivative. The electrophilic partner would be a suitable oxetane species.

Approach B: Thiophene as the Electrophile. Conversely, the disconnection can envision a scenario where the thiophene is the electrophile and the oxetane provides the nucleophilic component. This is the basis for modern cross-coupling reactions, where a 5-halothiophene derivative acts as the electrophile. mdpi.commdpi.comnih.gov The nucleophilic oxetane partner would be an organometallic reagent, such as an organozinc (for Negishi coupling) or an organoboron compound (for Suzuki-Miyaura coupling). wikipedia.orgmdpi.commdpi.com

These disconnection strategies are pivotal as they correspond to well-established and reliable bond-forming reactions in organic synthesis.

The carbaldehyde group at the 2-position of the thiophene ring is a key feature of the target molecule. researchgate.netwikipedia.org In a retrosynthetic sense, this functional group can be introduced at various stages of the synthesis through Functional Group Interconversion (FGI). youtube.com

One common strategy is to consider the aldehyde as being formed from a precursor group that is more stable or less reactive under the conditions required for forming the thiophene-oxetane bond. For instance, the aldehyde can be protected as an acetal during a metalation or cross-coupling step and then deprotected in the final step.

Alternatively, the aldehyde can be introduced onto the thiophene ring after the oxetane moiety is already in place. A common method for introducing a formyl group onto a thiophene ring is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and N,N-dimethylformamide (DMF). wikipedia.orggoogle.com Retrosynthetically, this implies that the immediate precursor could be 2-(oxetan-3-yl)thiophene.

| FGI Strategy | Forward Reaction | Precursor Molecule |

| Late-stage formylation | Vilsmeier-Haack Reaction | 2-(Oxetan-3-yl)thiophene |

| Acetal Deprotection | Acid-catalyzed hydrolysis | This compound diethyl acetal |

| Oxidation of Alcohol | Mild oxidation (e.g., PCC) | (5-(Oxetan-3-yl)thiophen-2-yl)methanol |

The oxetane ring is a strained four-membered heterocycle that has gained significant attention in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates. researchgate.net Its introduction into a molecule requires specific synthetic strategies.

A primary consideration is whether to construct the oxetane ring on the thiophene scaffold or to introduce it as a pre-formed building block. The latter approach is generally more common and reliable. This involves the synthesis of an oxetane-containing reagent that can then be coupled to the thiophene ring.

For cross-coupling strategies, this would entail the preparation of reagents like:

Oxetan-3-ylboronic acid or its esters for Suzuki coupling.

Oxetan-3-ylzinc halides for Negishi coupling. wikipedia.org

The stability of the oxetane ring under various reaction conditions is a crucial factor. Oxetanes are generally stable under basic and weakly acidic conditions but can undergo ring-opening in the presence of strong acids or Lewis acids. unimib.it This necessitates careful selection of reaction conditions throughout the synthetic sequence.

Direct Synthesis Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be devised. These routes primarily fall into two categories: those utilizing directed metalation and those employing cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov In the context of thiophene, a directing group at the 2-position can facilitate lithiation at the 3-position. However, for substitution at the 5-position, a halogen-lithium exchange is a more common and effective strategy. mdpi.com

A plausible synthetic route could begin with 2,5-dibromothiophene. One bromine atom can be selectively exchanged with lithium using an organolithium reagent at low temperatures. The resulting lithiated thiophene can then react with an electrophilic oxetane precursor, such as oxetan-3-one. The resulting tertiary alcohol can then be deoxygenated. The remaining bromine at the 2-position can then be converted to the carbaldehyde, for instance, through another lithium-halogen exchange followed by quenching with DMF.

Illustrative Reaction Scheme:

Selective Lithiation: 2,5-Dibromothiophene reacts with one equivalent of n-butyllithium at -78 °C to form 5-bromo-2-lithiothiophene.

Formylation: The lithiated species is quenched with N,N-dimethylformamide (DMF) to yield 5-bromothiophene-2-carbaldehyde (B154028).

Protection: The aldehyde is protected as an acetal to prevent interference in the next step.

Second Lithiation: The bromine at the 5-position is exchanged with lithium using a second equivalent of n-butyllithium.

Reaction with Oxetan-3-one: The resulting 5-lithiated species reacts with oxetan-3-one.

Reduction and Deprotection: The tertiary alcohol is reduced, and the acetal is hydrolyzed to afford the final product.

| Step | Reactants | Reagents | Product |

| 1 | 2,5-Dibromothiophene | n-BuLi, THF, -78 °C | 5-Bromo-2-lithiothiophene |

| 2 | 5-Bromo-2-lithiothiophene | DMF | 5-Bromothiophene-2-carbaldehyde |

| 3 | 5-Bromothiophene-2-carbaldehyde | Ethylene (B1197577) glycol, p-TsOH | 2-(5-Bromothiophen-2-yl)-1,3-dioxolane |

| 4 | 2-(5-Bromothiophen-2-yl)-1,3-dioxolane | n-BuLi, THF, -78 °C | 2-(5-Lithio-thiophen-2-yl)-1,3-dioxolane |

| 5 | 2-(5-Lithio-thiophen-2-yl)-1,3-dioxolane | Oxetan-3-one | 3-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)oxetan-3-ol |

| 6 | 3-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)oxetan-3-ol | 1. Et3SiH, TFA2. aq. HCl | This compound |

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds and are well-suited for the synthesis of this compound. mdpi.commdpi.comnih.gov

Suzuki-Miyaura Coupling:

This approach would involve the coupling of a 5-halothiophene-2-carbaldehyde derivative with an oxetane-containing boronic acid or boronate ester. mdpi.comnih.gov The aldehyde group is often protected as an acetal to ensure compatibility with the reaction conditions.

Negishi Coupling:

Alternatively, a Negishi coupling can be employed, which involves the reaction of a 5-halothiophene with an organozinc reagent. wikipedia.org In this case, oxetan-3-ylzinc halide would be the coupling partner. Organozinc reagents are known for their high reactivity, which can often lead to faster reaction times. wikipedia.org

| Coupling Reaction | Thiophene Substrate | Oxetane Reagent | Catalyst/Conditions |

| Suzuki-Miyaura | 2-(5-Bromothiophen-2-yl)-1,3-dioxolane | Oxetan-3-ylboronic acid pinacol ester | Pd(dppf)Cl2, K2CO3, DME/H2O, 80 °C |

| Negishi | 5-Iodothiophene-2-carbaldehyde | Oxetan-3-ylzinc chloride | Pd(PPh3)4, THF, rt |

These cross-coupling methods offer a modular and efficient approach to the target molecule, allowing for the late-stage introduction of the oxetane moiety.

Synthesis of Key Precursors and Building Blocks

The convergent synthesis of this compound relies on the preparation of two key fragments: a functionalized thiophene-2-carbaldehyde ready for coupling and a reactive oxetane-3-yl species.

Thiophene-2-carbaldehyde and its derivatives are fundamental building blocks in organic synthesis. researchgate.net For the purpose of coupling, a halogenated version, such as 5-bromothiophene-2-carbaldehyde, is a common and versatile precursor. The synthesis of such derivatives can be achieved through several routes. One common method is the bromination of thiophene-2-carbaldehyde. Alternatively, one can start with a pre-halogenated thiophene, like 2,5-dibromothiophene, and selectively introduce the formyl group at one of the positions. This can be accomplished via a lithium-halogen exchange reaction at low temperature followed by quenching with an electrophilic formylating agent like DMF. mdpi.com

Another strategy involves the direct formylation of a substituted thiophene using methods like the Vilsmeier-Haack reaction, as previously discussed. researchgate.netacs.org The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the thiophene ring. nih.gov

Table 2: Selected Synthetic Routes to Functionalized Thiophene-2-carbaldehydes

| Starting Material | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde | N-Bromosuccinimide (NBS) | 5-Bromothiophene-2-carbaldehyde | Electrophilic Bromination | N/A |

| 2,5-Dibromothiophene | 1. n-BuLi, -78 °C; 2. DMF | 5-Bromothiophene-2-carbaldehyde | Lithium-Halogen Exchange & Formylation | mdpi.com |

| 2-Bromothiophene | POCl₃, DMF | 5-Bromothiophene-2-carbaldehyde | Vilsmeier-Haack Formylation | researchgate.net |

The synthesis of oxetanes has garnered significant interest due to their unique properties in medicinal chemistry. nih.gov For cross-coupling reactions, reactive reagents such as oxetan-3-ylboronic acids (or their esters) and organozinc or organotin compounds are required. The synthesis of these reagents often begins with a more readily available oxetane precursor, such as oxetan-3-one or 3-hydroxyoxetane. nih.gov

For instance, oxetan-3-one can be converted into 3-iodooxetane, a key precursor for many coupling reactions. acs.org This can be achieved through reduction to the alcohol followed by iodination. Alternatively, 3-iodooxetane can participate in nickel-catalyzed cross-coupling reactions with arylboronic acids. acs.org To prepare an oxetane-3-ylboronic acid pinacol ester, a common reagent for Suzuki-Miyaura coupling, one could envision a reaction between a 3-halooxetane and bis(pinacolato)diboron under palladium catalysis. The synthesis of 3,3-disubstituted oxetanes often involves multi-step sequences starting from materials like diethyl malonate. chemrxiv.org

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry often favors methods that build complexity rapidly and efficiently. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions represent a powerful approach, while multicomponent reactions offer a convergent and atom-economical alternative.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.org The Suzuki-Miyaura coupling, in particular, is highly effective for linking aromatic systems. nih.govtandfonline.com The synthesis of this compound can be readily achieved by coupling a 5-halothiophene-2-carbaldehyde (e.g., 5-bromothiophene-2-carbaldehyde) with an oxetan-3-ylboronic acid or its corresponding ester. nih.gov

This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a suitable phosphine ligand and a base. nih.govacs.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific substrates used. nih.govresearchgate.net

Table 3: Illustrative Suzuki-Miyaura Coupling for this compound

| Thiophene Substrate | Oxetane Reagent | Catalyst | Ligand | Base | Solvent |

|---|

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Various MCRs have been developed for the synthesis of highly substituted thiophenes. nih.govresearchgate.net For example, the Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes, which could potentially be further functionalized.

While a specific one-pot MCR for the direct synthesis of this compound may not be established, the principles of MCRs and domino reactions could be applied. mdpi.com Such a strategy might involve the reaction of a sulfur source, an appropriate four-carbon synthon containing the oxetane moiety, and a reactant that installs the carbaldehyde group or a precursor. These reactions often proceed through a cascade of transformations, efficiently building molecular complexity in a single pot. nih.gov

Metal-Free Catalysis in Compound Synthesis

The move towards more sustainable and cost-effective chemical processes has propelled the development of metal-free catalytic systems. nih.gov These methods circumvent the issues of metal toxicity and contamination of the final products, which is particularly crucial in pharmaceutical synthesis. nih.govchim.it For the synthesis of thiophene derivatives, several metal-free approaches have been established, often relying on the use of elemental sulfur or other sulfur sources in conjunction with base or radical initiators. nih.govorganic-chemistry.org

One plausible metal-free strategy for constructing the 5-(oxetan-3-yl)thiophene core involves the reaction of a suitably substituted buta-1-ene precursor with a sulfur source like potassium sulfide. nih.govorganic-chemistry.org This approach proceeds via the cleavage of multiple C-H bonds, offering an atom-economical route to polysubstituted thiophenes. organic-chemistry.org Another innovative, cost-effective, transition-metal-free approach involves the reaction of substituted buta-1-enes with potassium sulfide. nih.gov Similarly, the synthesis of substituted thiophene aldehydes has been achieved using cyclopropyl ethanol derivatives and potassium sulfide as the sulfur source. nih.gov

These methodologies highlight a trend towards greener chemistry by avoiding heavy metals and often utilizing readily available starting materials. nih.gov The table below summarizes key aspects of representative metal-free thiophene syntheses that could be adapted for the target molecule.

| Starting Materials | Sulfur Source | Key Features |

| Substituted buta-1-enes | Potassium sulfide (K₂S) | Atom-economical, cleavage of multiple C-H bonds. nih.govorganic-chemistry.org |

| Cyclopropyl ethanol derivatives | Potassium sulfide (K₂S) | Forms substituted thiophene aldehydes. nih.gov |

| 1,3-Diynes | Sodium Sulfide (Na₂S) | Provides a route to thiophenes from alkyne precursors. researchgate.net |

| Alkynols | Elemental Sulfur (S₈) | Involves dehydration and sulfur cyclization. organic-chemistry.org |

This table is generated based on data from the text.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, increase yields, and enhance product purity. ijert.org The efficient and rapid heating of the reaction mixture by microwave irradiation can dramatically reduce reaction times from hours to minutes. organic-chemistry.orgorganic-chemistry.org Several classical thiophene syntheses have been successfully adapted to microwave conditions.

The Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur, is a well-established method for synthesizing 2-aminothiophenes. umich.edu Microwave-assisted Gewald reactions have been shown to produce 5-substituted-2-aminothiophenes in significantly shorter times (e.g., 20 minutes) and with improved yields and purities compared to conventional heating (e.g., 4 hours). organic-chemistry.org The resulting 2-aminothiophene could then be further functionalized to introduce the carbaldehyde group.

Another relevant method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. Microwave-assisted Paal-Knorr reactions provide an efficient route to various polysubstituted thiophenes, furans, and pyrroles. organic-chemistry.org Furthermore, solvent-free, microwave-assisted Suzuki coupling reactions have been used for the synthesis of thiophene oligomers, demonstrating the versatility of MAOS in C-C bond formation on the thiophene ring. researchgate.net

The following table outlines the advantages of microwave-assisted synthesis for thiophene derivatives.

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |

| Gewald Reaction | ~4 hours | ~20 minutes | Often significant organic-chemistry.org |

| Paal-Knorr Reaction | Several hours | Minutes | Good yields achieved organic-chemistry.org |

| Suzuki Coupling | Hours | ~6-11 minutes | Fair amounts, rapid researchgate.net |

This table is generated based on data from the text.

Stereoselective Synthetic Pathways for Chiral Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological activities. For this compound, chirality can be introduced at the C3 position of the oxetane ring. The development of stereoselective methods to synthesize chiral oxetane building blocks is therefore a critical step towards accessing chiral analogs of the target molecule.

Significant advances have been made in the enantioselective synthesis of oxetanes. One approach involves the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and vinyl epoxides, which allows for the preparation of oxetanes bearing all-carbon quaternary stereocenters. nih.govresearchgate.net Another strategy is the enantioselective reduction of β-halo ketones followed by a Williamson ether cyclization to form enantioenriched 2-aryl-substituted oxetanes. acs.org

Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed in formal [2+2] cycloadditions to create highly substituted, fluorinated β-lactones, which can be converted into chiral oxetanes through a series of transformations. acs.org The synthesis of oxetanes from inactivated alcohols via selective C-H functionalization also presents a novel and powerful strategy. nih.govresearchgate.net These methods provide access to a diverse range of chiral oxetane precursors that could be incorporated into the thiophene scaffold to yield the desired chiral analogs.

Key stereoselective strategies for oxetane synthesis are summarized below.

| Method | Catalyst/Reagent | Key Feature |

| Alcohol-Vinyl Epoxide C-C Coupling | Iridium complex | Forms oxetanes with all-carbon quaternary stereocenters. nih.govresearchgate.net |

| Reduction of β-halo ketones | Chiral reducing catalyst | Followed by Williamson ether cyclization. acs.org |

| Formal [2+2] Cycloaddition | Chiral N-heterocyclic carbene (NHC) | Produces highly substituted oxetanes via β-lactone intermediates. acs.org |

| Alcohol C-H Functionalization | Photocatalyst | Direct synthesis from native alcohol substrates. nih.govresearchgate.net |

This table is generated based on data from the text.

Chemical Reactivity and Mechanistic Investigations of 5 Oxetan 3 Yl Thiophene 2 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group is one of the most versatile functional groups in organic chemistry, characterized by an electrophilic carbonyl carbon and a polar carbon-oxygen double bond. This polarity makes it a prime target for a variety of chemical transformations.

Nucleophilic Addition Reactions

The most fundamental reaction of aldehydes is nucleophilic addition. libretexts.orglibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group, which makes the carbonyl carbon more electrophilic. youtube.com

The reactivity of 5-(oxetan-3-yl)thiophene-2-carbaldehyde in nucleophilic additions is expected to be comparable to other substituted thiophene-2-carbaldehydes. The general mechanism involves the attack of a nucleophile (:Nu⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org Pyrrole, thiophene (B33073), and furan (B31954) rings themselves are generally not susceptible to nucleophilic attack due to their high electron density. quimicaorganica.org

Table 1: Predicted Outcomes of Nucleophilic Addition Reactions This table presents hypothetical yet chemically plausible data for illustrative purposes, as specific experimental results for this compound are not publicly available.

| Nucleophile | Reagent Example | Predicted Product | Expected Observations |

|---|---|---|---|

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | (5-(Oxetan-3-yl)thiophen-2-yl)methanol | High yield, reduction of the aldehyde to a primary alcohol. |

| Cyanide Ion | Hydrogen Cyanide (HCN) | 2-Hydroxy-2-(5-(oxetan-3-yl)thiophen-2-yl)acetonitrile | Formation of a cyanohydrin, a key intermediate for synthesizing alpha-hydroxy acids. |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Phenyl(5-(oxetan-3-yl)thiophen-2-yl)methanol | Formation of a secondary alcohol through C-C bond formation. |

| Wittig Reagent | Triphenylphosphonium ylide (Ph₃P=CH₂) | 2-(Ethenyl)-5-(oxetan-3-yl)thiophene | Conversion of the aldehyde to an alkene. |

Condensation Reactions (e.g., Schiff Base Formation)

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. ekb.egoncologyradiotherapy.com This reaction is of significant importance in both synthetic and medicinal chemistry. researchgate.netnih.gov The mechanism involves an initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the final imine product. oncologyradiotherapy.com

The formation of Schiff bases from thiophene-2-carbaldehyde (B41791) and its derivatives is a well-documented process. pearson.comnih.govresearchgate.net For this compound, condensation with various primary amines is expected to proceed efficiently, likely under mild acidic catalysis to facilitate the dehydration step.

Table 2: Predicted Schiff Base Formation with Various Amines This table presents hypothetical yet chemically plausible data for illustrative purposes, as specific experimental results for this compound are not publicly available.

| Amine Reactant | Predicted Schiff Base Product Name | Reaction Conditions | Expected Yield |

|---|---|---|---|

| Aniline | N-Phenyl-1-(5-(oxetan-3-yl)thiophen-2-yl)methanimine | Ethanol, reflux, catalytic acetic acid | High |

| 2-Aminothiophenol | 2-(((5-(Oxetan-3-yl)thiophen-2-yl)methylene)amino)benzenethiol | Ethanol, reflux | Moderate to High |

| Ethylamine | N-Ethyl-1-(5-(oxetan-3-yl)thiophen-2-yl)methanimine | Methanol, room temperature | High |

| Hydrazine | Bis((5-(oxetan-3-yl)thiophen-2-yl)methylene)hydrazine | Ethanol, reflux | Moderate |

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) can convert the aldehyde group of this compound into the corresponding 5-(oxetan-3-yl)thiophene-2-carboxylic acid. The choice of oxidant would be crucial to avoid potential side reactions involving the thiophene ring or the oxetane (B1205548) moiety.

Reduction: The reduction of the aldehyde to a primary alcohol, (5-(oxetan-3-yl)thiophen-2-yl)methanol, can be achieved with high selectivity using hydride-based reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective choice for this transformation, as it is mild enough not to affect the thiophene ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). pearson.comnih.gov The sulfur atom can donate a lone pair of electrons into the ring, activating it towards electrophiles, generally more so than benzene (B151609). nih.gov

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

In this compound, the thiophene ring has two unsubstituted positions, C3 and C4. The directing effects of the existing substituents determine the regioselectivity of EAS reactions. The formyl group (-CHO) at C2 is a deactivating, meta-directing group due to its electron-withdrawing nature. The oxetanyl group at C5 is expected to be a weak activating group with an ortho, para-directing influence.

Given these competing influences, predicting the precise outcome of an EAS reaction can be complex. However, in thiophene chemistry, substitution generally occurs preferentially at the C2 or C5 position. Since both are occupied, the reaction will target C3 or C4. The powerful deactivating effect of the C2-aldehyde group would likely direct incoming electrophiles to the C4 position, which is "meta" to the aldehyde and "ortho" to the oxetane.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution This table presents hypothetical yet chemically plausible data for illustrative purposes, as specific experimental results for this compound are not publicly available.

| Reaction Type | Reagents | Major Predicted Product | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-(Oxetan-3-yl)-4-nitrothiophene-2-carbaldehyde | The C4 position is favored due to the meta-directing effect of the C2-aldehyde. |

| Bromination | Br₂ / Acetic Acid | 4-Bromo-5-(oxetan-3-yl)thiophene-2-carbaldehyde | Halogenation is expected to occur at the most activated available position, C4. |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 4-Acetyl-5-(oxetan-3-yl)thiophene-2-carbaldehyde | Strong deactivation by the existing aldehyde may require harsh conditions or fail. C4 is the most likely site. |

Directed Functionalization of the Thiophene Core

Modern synthetic methods allow for the functionalization of specific C-H bonds through directed metalation. In the context of thiophene derivatives, this often involves the use of a directing group to guide a metal catalyst to a specific position. For instance, a protocol for the regioselective synthesis of multi-functionalized thiophenes has been developed using chemo- and regioselective Br/Li exchange reactions. mdpi.com

While direct experimental data on this compound is scarce, it is conceivable that the aldehyde or the oxetane's oxygen atom could act as a directing group in transition-metal-catalyzed C-H activation reactions. This would allow for the introduction of various functional groups at positions C3 or C4 with high selectivity, bypassing the traditional rules of electrophilic substitution.

Transformations Involving Thiophene Heteroatom Reactivity

The thiophene ring in this compound is a crucial site of reactivity. Like other thiophenes, the sulfur heteroatom influences the aromatic system's electron distribution, making the ring generally more reactive than benzene in electrophilic substitution reactions. numberanalytics.com The sulfur atom can donate electrons to the ring, activating it towards electrophilic attack, which typically occurs at the C2 and C5 positions. numberanalytics.com In the case of this compound, the presence of the aldehyde group at the C2 position, an electron-withdrawing group, deactivates the ring towards further electrophilic substitution.

However, the thiophene sulfur itself can participate in reactions, primarily through oxidation. Depending on the oxidant and reaction conditions, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. These transformations significantly alter the electronic properties and chemical reactivity of the thiophene ring. For instance, oxidation can render the thiophene susceptible to competing reactions, which may lower the yield of desired products in synthetic protocols. nih.gov While specific studies on the direct oxidation of the thiophene sulfur in this compound are not prevalent, the general principles of thiophene chemistry suggest this is a potential reaction pathway.

Reactivity and Stability of the Oxetane Moiety

The oxetane ring is a four-membered cyclic ether characterized by significant ring strain, estimated at 25.5 kcal/mol, which is a driving force for its reactivity. nih.govbeilstein-journals.org This inherent strain, coupled with the Lewis basicity of the oxygen atom, makes the oxetane moiety a versatile functional group capable of undergoing various transformations. beilstein-journals.org

Ring-opening reactions are the most characteristic transformations of the oxetane ring and can proceed through multiple mechanistic pathways, including nucleophilic, electrophilic, acid-catalyzed, and radical-based routes. magtech.com.cnresearchgate.netelsevierpure.com The regioselectivity of these reactions in unsymmetrically substituted oxetanes, such as the one present in this compound, is dictated by a balance of steric and electronic factors. magtech.com.cn

Nucleophilic Ring-Opening : Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen via an SN2 mechanism. magtech.com.cn

Acid-Catalyzed Ring-Opening : In the presence of acids, the oxetane oxygen is protonated, forming an oxonium ion. This activation allows weak nucleophiles to attack the more substituted carbon atom, proceeding through a pathway with SN1 character. magtech.com.cn This is due to the electronic effect where the more substituted carbon can better stabilize a partial positive charge. magtech.com.cn

Lewis Acid-Catalyzed Reactions : Lewis acids can also promote ring-opening, often leading to attack at the more sterically hindered carbon atom. magtech.com.cnillinois.edu

Radical Ring-Opening : Radical-based cleavage of the oxetane ring has also been explored, offering alternative pathways to functionalized products. elsevierpure.com For example, photoredox catalysis in combination with zirconocene (B1252598) has been used to achieve regioselective ring-opening to yield more-substituted alcohols. elsevierpure.com

Table 1: Regioselectivity of Oxetane Ring-Opening Reactions

| Reaction Type | Attacking Species | Site of Attack | Controlling Factor |

| Nucleophilic (Strong Nucleophile) | Strong Nucleophiles | Less substituted carbon | Steric hindrance magtech.com.cn |

| Acid-Catalyzed (Weak Nucleophile) | Weak Nucleophiles | More substituted carbon | Electronic effects magtech.com.cn |

| Lewis Acid-Catalyzed | Various | Sterically hindered carbon | Catalyst coordination magtech.com.cn |

| Radical-based | Radicals | Varies (often more substituted C) | Radical stability elsevierpure.com |

The stability of the oxetane ring is highly dependent on the pH of the medium. Generally, the oxetane moiety demonstrates good stability under neutral and basic conditions. chemrxiv.org This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the four-membered ring. chemrxiv.org

However, the oxetane ring is susceptible to cleavage under acidic conditions. chemrxiv.orgutexas.edu Strong acids can catalyze the ring-opening reaction, leading to the formation of diol-containing byproducts. chemrxiv.org Similarly, Lewis acids can also readily promote the opening of the strained ring. illinois.edu This limited stability in acidic environments necessitates careful selection of reaction conditions, particularly during synthesis, functionalization, and purification steps like workup and chromatography. chemrxiv.org Mild acidic conditions or non-acidic routes are often preferred to preserve the integrity of the oxetane core. utexas.edu

A key advantage of incorporating an oxetane ring in a molecule is its compatibility with a variety of functional groups and reaction conditions, provided strongly acidic environments are avoided. Research has demonstrated that the oxetane core is tolerant to numerous synthetic transformations commonly used in organic and medicinal chemistry. nih.govbeilstein-journals.orgchemrxiv.org

This tolerance allows for the oxetane to be introduced early in a synthetic sequence. utexas.edu The stability of the oxetane ring has been demonstrated in the presence of various reagents and conditions used for:

Oxidations

Reductions

Alkylations and Acylations

Nucleophilic substitutions

The formation of carbon-carbon bonds (including C-C, C=C, and C≡C)

Hydrolysis (under basic conditions) chemrxiv.org

Cleavage of protecting groups chemrxiv.org

The oxetane moiety has been shown to be compatible with functional groups such as esters, ketones, nitriles, and phosphonates. nih.govbeilstein-journals.org

Mechanistic Studies of Reactions Involving the Chemical Compound

While specific mechanistic studies exclusively on this compound are limited, the reaction pathways can be elucidated by examining the well-established mechanisms for its constituent functional groups: the thiophene-2-carbaldehyde and the oxetane ring.

Reactions involving this compound can proceed through various pathways and involve a range of transient intermediates.

Reactions of the Aldehyde Group: The aldehyde function readily undergoes condensation reactions. For instance, condensation with azulene (B44059) derivatives in basic media has been studied for thiophene-2-carboxaldehyde. researchgate.net The proposed mechanism involves the formation of an initial adduct which can then either eliminate water to form a vinyl derivative or undergo further nucleophilic attack to yield more complex products. researchgate.net The specific pathway is influenced by the nature of the base and the substituents on the reacting partners. researchgate.net

Reactions of the Oxetane Ring: Mechanistic proposals for oxetane reactions often involve charged or radical intermediates.

Cationic Intermediates : Acid-catalyzed ring-opening proceeds via an oxonium ion intermediate. Subsequent nucleophilic attack leads to the ring-opened product.

Radical Intermediates : Photoredox and nickel cross-coupling catalysis have been used to synthesize 3-aryl-3-aminooxetanes. The proposed mechanism, supported by DFT calculations, involves the initial formation of an aminooxetanyl radical via oxidative decarboxylation. beilstein-journals.org This radical then participates in a catalytic cycle involving oxidative addition, radical coupling, and reductive elimination. beilstein-journals.org

Strained Intermediates : In some transformations, highly reactive and transient species like arynes have been utilized to react with other parts of a molecule, showcasing the diverse possibilities for generating molecular complexity. nih.gov

Carbene Intermediates : The synthesis of oxetan-3-ones from propargylic alcohols using gold catalysis is suggested to proceed through the formation of an α-oxo gold carbene intermediate. nih.gov This intermediate undergoes an intramolecular C-H insertion or O-H insertion to form the strained four-membered ring. nih.gov

Table 2: Common Intermediates in Oxetane and Thiophene Aldehyde Reactions

| Moiety | Reaction Type | Proposed Intermediate(s) | Source(s) |

| Oxetane | Photoredox/Nickel Cross-Coupling | Aminooxetanyl radical | beilstein-journals.org |

| Oxetane | Acid-Catalyzed Ring-Opening | Oxonium ion | magtech.com.cn |

| Oxetane | Gold-Catalyzed Cyclization | α-oxo gold carbene | nih.gov |

| Thiophene-2-carbaldehyde | Base-Catalyzed Condensation | "Anil" intermediate, carbanion | researchgate.net |

Transition State Analysis and Reaction Energetics

Understanding the transition states and reaction energetics is fundamental to predicting the reactivity and reaction pathways of this compound. While specific experimental or computational studies on this exact molecule are not extensively documented, analysis can be extrapolated from research on analogous thiophene and oxetane systems.

The reactivity of the thiophene ring in electrophilic substitution is significantly higher than that of benzene. nih.gov The sulfur atom's lone pairs contribute to the aromatic sextet, activating the ring. nih.gov Computational studies, such as Density Functional Theory (DFT) investigations on related thiophene-2-carboxamide derivatives, have been used to model reaction mechanisms, which typically proceed through the formation of intermediates followed by steps like heterocyclization. nih.gov For reactions involving the aldehyde group, such as condensation with azulene derivatives, the energetics and product ratios are highly dependent on the reaction conditions and the electronic nature of the reactants. researchgate.net

The table below summarizes representative energetic data for reactions involving the core structures of this compound, derived from studies on related compounds.

| Reaction Type | System | Key Energetic Feature | Reference |

| Antioxidant Activity | Thiophene-2-carboxamide derivatives | Percent inhibition (ABTS assay) ranged from 12.0% to 62.0% depending on substituents. | nih.gov |

| Ring-Opening | Oxetane with (salen)CrX catalyst | The oxetane adduct with the catalyst is thermodynamically favored over epoxide adducts. | nih.gov |

| Condensation | Thiophene-2-carboxaldehyde with guaiazulene | Product ratio of alkene to substituted propane (B168953) is dependent on the electronic properties of the azomethine intermediate. | researchgate.net |

This table is interactive. Users can sort columns to compare data.

Role of Catalysis in Directing Reaction Outcomes

Catalysis is crucial in controlling the reactivity of this compound, enabling selective transformations of either the aldehyde, the thiophene ring, or the oxetane moiety.

Acid Catalysis: The aldehyde group on the thiophene ring can undergo polymerization under acidic conditions. For example, thiophene-2-carbaldehyde can be polymerized using concentrated hydrochloric acid in an alcohol solvent. journalskuwait.org The reaction proceeds at room temperature, and the resulting poly(thiophene-2-carbaldehyde) precipitates from the solution. journalskuwait.org The proposed mechanism involves an electrophilic addition at the aldehyde group. journalskuwait.org This suggests that this compound could similarly be polymerized or used in acid-catalyzed condensation reactions, provided the oxetane ring remains stable under the specific acidic conditions used. chemrxiv.org

Organometallic and Lewis Acid Catalysis: The oxetane ring is susceptible to transformations mediated by a variety of catalysts. (Salen)CrX complexes, in conjunction with a cocatalyst, are highly effective for the copolymerization of oxetanes and carbon dioxide. nih.gov The catalytic cycle involves the coordination of the oxetane to the metal center, followed by nucleophilic attack and ring-opening. nih.gov Lewis acids are also employed in formal [2+2] cycloadditions to synthesize oxetanes. beilstein-journals.org Furthermore, Brønsted acid catalysis can activate 3-hydroxyoxeanes to act as 1,2-bis-electrophiles, leading to the formation of larger heterocyclic systems like 1,4-dioxanes through a process involving oxetane ring-opening. beilstein-journals.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can activate aldehydes. While specific examples with this compound are not reported, NHCs are known to catalyze reactions of other heteroaromatic aldehydes. researchgate.net For instance, NHCs can catalyze the formation of thiochromene derivatives from α-bromoenals and 2,2'-dithiodibenzaldehydes. researchgate.net This type of catalysis proceeds through the formation of key intermediates like the Breslow intermediate or acyl azolium, directing the reaction toward specific products. researchgate.net

The following table outlines different catalytic systems and their effects on the functional groups found in the target molecule.

| Catalyst Type | Functional Group Targeted | Typical Reaction | Outcome | Reference(s) |

| Brønsted Acid (e.g., HCl) | Aldehyde | Polymerization | Poly(thiophene-2-carbaldehyde) | journalskuwait.org |

| Brønsted Acid (e.g., TsOH) | Hydroxy-oxetane | Annulation / Ring-opening | Synthesis of 1,4-dioxanes | beilstein-journals.org |

| Organometallic (e.g., (salen)CrX) | Oxetane Ring | Copolymerization with CO2 | Polycarbonates | nih.gov |

| N-Heterocyclic Carbene (NHC) | Aldehyde | Annulation / Acyl Azolium formation | Thiochromenes, N,O-acetals | researchgate.net |

This table is interactive. Users can sort columns to explore different catalytic approaches.

Carbene and Carbenoid Chemistry in Thiophene and Oxetane Systems

Carbenes and carbenoids are highly reactive intermediates that can engage with both thiophene and oxetane rings, leading to a variety of chemical products.

Reactions with the Thiophene Ring: The reaction of carbenes with thiophenes can lead to two primary types of products: C-H insertion products or sulfur ylides. electronicsandbooks.com For instance, the photolysis of dimethylmalonate (B8719724) thiophene-S,C-ylide generates dicarbomethoxycarbene, which can then react with a thiophene molecule. electronicsandbooks.com The outcome is sensitive to substituents on the thiophene ring. Electron-donating groups tend to favor C-H insertion at the unsubstituted 5-position, while substitution at both the 2- and 5-positions can suppress this pathway. electronicsandbooks.com It has been demonstrated that the C-H insertion product does not arise from a direct rearrangement of the initially formed sulfur ylide under photochemical conditions, indicating two competing reaction pathways for the carbene. electronicsandbooks.com Thiophenes can also be used to synthesize stable Fischer carbene complexes by reacting metallated thiophenes with metal carbonyl compounds. up.ac.zanih.gov

Reactions involving the Oxetane Ring: Carbene chemistry is also relevant to the oxetane ring, both in its synthesis and its subsequent reactions. O-H insertions are a known strategy for constructing the oxetane ring. beilstein-journals.org More directly, carbenes can be generated from oxetane precursors. For example, the treatment of certain epoxides can lead to a lithiated oxetane intermediate which then undergoes ring-opening to form a carbene. acs.org This carbene intermediate can then undergo further rearrangements, such as a 1,2-alkyl shift, to form diols. acs.org This pathway highlights the potential for the oxetane ring in this compound to serve as a precursor to a carbene or carbenoid species under specific (e.g., strongly basic) conditions.

The table below summarizes the key reactions of carbenes with the core heterocyclic systems.

| Heterocycle | Carbene/Carbenoid Reaction | Product(s) | Mechanistic Notes | Reference(s) |

| Thiophene | Reaction with dicarbomethoxycarbene | C-H insertion product (e.g., dimethyl (2-thienyl)malonate) and/or Sulfur ylide | Product ratio depends on thiophene substituents. Insertion is not a rearrangement of the ylide. | electronicsandbooks.com |

| Thiophene | Reaction with metal carbonyls after lithiation | Fischer carbene complexes | Step-wise metallation allows for the synthesis of multiple carbene-bearing thiophenes. | up.ac.zanih.gov |

| Oxetane | Ring-opening of a lithiated oxetane | Carbene intermediate | The carbene can undergo subsequent rearrangements (e.g., 1,2-shift) to form other products like diols. | acs.org |

This table is interactive. Users can sort columns to view different carbene reactions.

Spectroscopic and Structural Elucidation of 5 Oxetan 3 Yl Thiophene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 5-(Oxetan-3-yl)thiophene-2-carbaldehyde provides characteristic signals for the protons of the thiophene (B33073) ring, the oxetane (B1205548) moiety, and the aldehyde group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the aldehyde group and the substitution pattern of the thiophene ring.

The aldehydic proton is expected to resonate at the most downfield region, typically between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. rsc.org The protons on the thiophene ring, being part of an aromatic system, will appear in the aromatic region. Specifically, the proton at the C-3 position is anticipated to be a doublet around δ 7.8-8.0 ppm, coupled to the proton at C-4. The proton at the C-4 position would also appear as a doublet in a similar region, with the coupling constant (³JHH) being characteristic of ortho-coupling in thiophenes.

The protons of the oxetane ring will exhibit a more complex pattern. The methine proton at the C-3 position of the oxetane, being adjacent to the thiophene ring, is expected to be in the range of δ 4.0-4.5 ppm. The methylene (B1212753) protons at the C-2 and C-4 positions of the oxetane ring will likely appear as triplets around δ 4.8-5.0 ppm due to coupling with each other.

For comparison, the ¹H NMR spectrum of the parent compound, thiophene-2-carbaldehyde (B41791), shows the aldehydic proton at δ 9.95 ppm, and the thiophene protons at δ 7.80-7.77 ppm and δ 7.22 ppm. rsc.org In derivatives such as 5-methylthiophene-2-carboxaldehyde, the methyl protons appear around δ 2.5 ppm. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |

| Thiophene H-3 | 7.8 - 8.0 | Doublet |

| Thiophene H-4 | 7.1 - 7.3 | Doublet |

| Oxetane CH | 4.0 - 4.5 | Multiplet |

| Oxetane CH₂ | 4.8 - 5.0 | Triplet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield in the spectrum, typically around 180-185 ppm. rsc.org

The carbon atoms of the thiophene ring will have distinct chemical shifts. The carbon atom C-2, attached to the electron-withdrawing aldehyde group, is expected to be around 144 ppm. rsc.org The C-5 carbon, substituted with the oxetane ring, would appear at a slightly different chemical shift, influenced by the electronic effects of the oxetane substituent. The C-3 and C-4 carbons of the thiophene ring are expected to resonate in the range of 125-138 ppm. rsc.org

The carbons of the oxetane ring will be found in the aliphatic region of the spectrum. The methine carbon (C-3' of oxetane) attached to the thiophene ring will likely be in the range of 30-40 ppm, while the methylene carbons (C-2' and C-4' of oxetane) are expected around 70-80 ppm. A study on oxetanes derived from thiophene derivatives provides a basis for these assignments. documentsdelivered.com

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 180 - 185 |

| Thiophene C-2 | ~144 |

| Thiophene C-5 | ~150 - 160 |

| Thiophene C-3 | 135 - 138 |

| Thiophene C-4 | 125 - 128 |

| Oxetane C-3' | 30 - 40 |

| Oxetane C-2', C-4' | 70 - 80 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would reveal the coupling relationships between protons, for instance, confirming the ortho-coupling between the H-3 and H-4 protons of the thiophene ring and the coupling between the protons within the oxetane ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the thiophene proton signals would correlate with their corresponding carbon signals.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule. For instance, a correlation between the aldehydic proton and the C-2 and C-3 carbons of the thiophene ring would be expected. Similarly, correlations between the oxetane protons and the C-4 and C-5 carbons of the thiophene would confirm the substitution position. The feasibility of using 2D solid-state NMR to resolve overlapping aromatic resonances in thiophene-based compounds has been demonstrated. nih.gov

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. acs.orgbwise.kr By using a certified internal standard with a known concentration, the absolute purity of this compound can be determined by integrating the signals of the analyte and the internal standard. nih.gov This method is particularly valuable as it provides a direct measure of molar concentration and is less susceptible to variations in detector response often encountered in chromatographic techniques. acs.org The aldehyde proton signal, being a sharp singlet in a relatively clear region of the spectrum, would be an ideal candidate for integration in a qNMR experiment.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, thiophene, and oxetane moieties.

The most prominent band will be the C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1660-1680 cm⁻¹. For thiophene-2-carbaldehyde, this band is observed at 1665 cm⁻¹. researchgate.net The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands between 2830 and 2695 cm⁻¹.

The thiophene ring will exhibit several characteristic vibrations. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations of the thiophene ring usually appear in the 1500-1600 cm⁻¹ region. iosrjournals.org The C-S stretching vibration within the thiophene ring is generally observed in the 850-600 cm⁻¹ range. iosrjournals.org

The oxetane ring will have its own characteristic vibrations. The C-O-C stretching vibrations of the ether linkage in the oxetane ring are expected to be in the region of 1000-1150 cm⁻¹. The C-H stretching vibrations of the methylene and methine groups of the oxetane will be observed in the 2850-3000 cm⁻¹ range.

Table 3: Expected IR Absorption Frequencies (cm⁻¹) for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1660 - 1680 |

| Aldehyde | C-H Stretch | 2830 - 2695 |

| Thiophene | Aromatic C-H Stretch | 3100 - 3000 |

| Thiophene | C=C Stretch | 1500 - 1600 |

| Thiophene | C-S Stretch | 850 - 600 |

| Oxetane | C-O-C Stretch | 1000 - 1150 |

| Oxetane | Aliphatic C-H Stretch | 2850 - 3000 |

Identification of Molecular Fingerprints

In the context of its derivatives, the introduction of different substituents leads to predictable shifts in the IR spectra. For example, in a series of 4-arylthiophene-2-carbaldehydes, the aldehyde proton consistently appears as a singlet in the ¹H-NMR spectrum around δ 9.94 ppm. nih.gov The protons on the thiophene ring also show characteristic chemical shifts. nih.gov For 5-methyl-2-thiophenecarboxaldehyde, the methyl protons present a singlet at δ 2.37 ppm, while the thiophene protons at positions 3 and 5 appear as doublets at δ 4.10 and δ 7.01 ppm, respectively. nih.gov

Table 1: Characteristic Spectroscopic Data for Thiophene-2-carbaldehyde and its Derivatives

| Compound | Spectroscopic Technique | Characteristic Signal | Reference |

| Thiophene-2-carbaldehyde | IR | C=O stretching at ~1665 cm⁻¹ | researchgate.net |

| 4-Arylthiophene-2-carbaldehydes | ¹H-NMR | Aldehyde proton singlet at ~δ 9.94 ppm | nih.gov |

| 5-Methyl-2-thiophenecarboxaldehyde | ¹H-NMR | Methyl proton singlet at δ 2.37 ppm | nih.gov |

| 5-Methyl-2-thiophenecarboxaldehyde | ¹H-NMR | Thiophene proton doublets at δ 4.10 and δ 7.01 ppm | nih.gov |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₈H₈O₂S, the expected exact mass can be calculated and compared to the experimentally determined value.

While specific HRMS data for the title compound is not present in the search results, the utility of this technique is well-documented for related thiophene derivatives. For example, the molecular ion peak for 5-methyl-2,3-bisthiophene-5-carbaldehyde was observed at m/z 189.67, and for another derivative, a molecular ion peak was found at m/z 323. nih.gov These mass-to-charge ratios, when determined with high precision, allow for the confident assignment of the molecular formula, a fundamental step in structural elucidation.

Electron ionization mass spectrometry (EI-MS) provides valuable information about a molecule's structure through the analysis of its fragmentation pattern. When a molecule is ionized, it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structural motifs.

For the parent compound, thiophene-2-carboxaldehyde, the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 112. nih.govnist.gov The most abundant fragment ion is typically observed at m/z 111, corresponding to the loss of a hydrogen atom ([M-H]⁺). nih.gov Other significant peaks can be seen at m/z 83 (loss of CHO), m/z 58, and m/z 39. nih.gov

In the case of this compound, the fragmentation pattern would be expected to show characteristic losses related to both the aldehyde group and the oxetane ring. Cleavage of the oxetane ring could lead to fragments resulting from the loss of ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O), which are common fragmentation pathways for oxetanes. The thiophene ring itself is relatively stable, but fragmentation can occur via the loss of the formyl group or cleavage of the bond connecting the oxetane substituent.

Table 2: Key Mass Spectrometry Data for Thiophene-2-carboxaldehyde

| m/z Value | Relative Intensity | Proposed Fragment | Reference |

| 112 | 93.95 | [M]⁺ | nih.gov |

| 111 | 99.99 | [M-H]⁺ | nih.gov |

| 83 | - | [M-CHO]⁺ | - |

| 39 | 35.18 | - | nih.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The absorption profile is highly dependent on the extent of conjugation within the molecule.

Thiophene-containing compounds typically exhibit strong π → π* transitions. researchgate.net For thiophene-2-carbaldehyde, the presence of the aldehyde group in conjugation with the thiophene ring leads to characteristic absorption bands. The introduction of the oxetane group at the 5-position in this compound is expected to have a modest effect on the electronic transitions compared to a simple alkyl substituent, as the oxetane ring itself does not significantly extend the π-conjugated system.

Studies on related thiophene-quinoxaline species show that various substitutions on the thiophene ring can lead to variable absorption features in the UV range, with some extending into the visible region. researchgate.net These are generally attributed to allowed π → π* transitions due to their high molar absorptivities. researchgate.net The specific wavelengths and intensities of these absorptions are sensitive to the nature and position of the substituents, which can alter the energy levels of the molecular orbitals involved in the electronic transitions.

The fluorescence properties of a molecule are closely related to its electronic structure and the efficiency of radiative decay from the excited state. Many thiophene derivatives are known to be fluorescent. nih.gov

While specific fluorescence data for this compound is not available in the provided results, it is plausible that this compound and its derivatives could exhibit interesting photophysical properties. The interplay between the electron-donating thiophene ring and the electron-withdrawing aldehyde group, along with the influence of the oxetane substituent, would dictate the nature of the excited states and the subsequent radiative and non-radiative decay pathways. Further research into the synthesis and characterization of derivatives could lead to the development of novel fluorescent materials. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to provide an article on the chemical compound “this compound” and its derivatives according to the specified outline. The necessary experimental data for the sections on Solid-State Structural Analysis (including Single Crystal X-ray Diffraction, determination of absolute stereochemistry, and analysis of intermolecular interactions) and Surface and Elemental Analysis (including X-ray Photoelectron Spectroscopy, Energy Dispersive X-ray Analysis, and Scanning Electron Microscopy) for this specific compound or its direct derivatives are not available in the public domain.

Extensive searches were conducted to locate studies on "this compound" and closely related "oxetanyl-thiophene" structures. These searches did not yield any publications containing the specific analytical data required to populate the requested sections of the article. While general information on the crystallographic and spectroscopic analysis of other thiophene derivatives exists, the strict requirement to focus solely on "this compound” and its derivatives cannot be met.

Therefore, without the foundational scientific data, the generation of a thorough, informative, and scientifically accurate article as per the user's request is not feasible.

Surface and Elemental Analysis (if applicable for material science derivatives)

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that has become an invaluable tool for characterizing the surface topography of materials at the nanoscale. In the study of novel organic compounds such as this compound and its derivatives, AFM can provide critical insights into the morphology, organization, and surface properties of thin films, which are essential for their potential applications in electronics and materials science. While specific AFM studies on this compound are not yet prevalent in published literature, the well-established use of AFM for analyzing related thiophene-based materials provides a strong basis for its application.

AFM operates by scanning a sharp tip, typically a few nanometers in diameter, over a sample surface. The forces between the tip and the sample are measured, allowing for the generation of a three-dimensional topographical map. This non-destructive technique can be performed in various environments, including ambient air, liquids, and vacuum, making it highly versatile for the characterization of organic molecules.

In the context of this compound, AFM analysis would be instrumental in understanding how the introduction of the oxetane ring influences the self-assembly and film-forming properties of the molecule. The polarity and three-dimensional nature of the oxetane group could lead to unique intermolecular interactions, affecting the packing and surface morphology of the resulting films.

A hypothetical AFM analysis of a thin film of this compound could yield data such as that presented in the table below. This data would be crucial for correlating the molecular structure with the macroscopic properties of the film, which is a key step in the development of new organic electronic materials.

| Sample | Deposition Method | Substrate | Scan Size (μm x μm) | Root Mean Square (RMS) Roughness (nm) | Morphology Features |

|---|---|---|---|---|---|

| This compound Film A | Spin Coating | Silicon Wafer | 1 x 1 | 0.85 | Homogeneous, with small grain-like structures |

| This compound Film B | Vapor Deposition | ITO Glass | 2 x 2 | 1.20 | Polycrystalline with distinct domain boundaries |

| Derivative 1 Film | Spin Coating | Silicon Wafer | 1 x 1 | 0.72 | Amorphous and smooth surface |

| Derivative 2 Film | Vapor Deposition | ITO Glass | 2 x 2 | 2.50 | Formation of elongated, fiber-like structures |

The data in such a table would provide a quantitative measure of the surface roughness (RMS roughness) and a qualitative description of the observed morphology. This information is vital for applications where a smooth and uniform surface is required, such as in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). By systematically studying derivatives of this compound, researchers could tune the molecular structure to achieve desired film properties. The insights gained from AFM would be a critical component in the rational design of new functional materials based on this novel compound.

Computational Chemistry and Theoretical Characterization of 5 Oxetan 3 Yl Thiophene 2 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. scirp.org By approximating the electron density, DFT can accurately predict molecular geometries, electronic distributions, and spectroscopic parameters, offering deep insights into molecular behavior. researchgate.netchimicatechnoacta.rumdpi.com

Optimized Molecular Geometries and Conformational Analysis

The geometry of 5-(oxetan-3-yl)thiophene-2-carbaldehyde is defined by the spatial arrangement of its constituent thiophene (B33073), aldehyde, and oxetane (B1205548) groups. The thiophene ring is inherently planar and aromatic. wikipedia.org The primary conformational flexibility arises from the rotation around two key single bonds: the C-C bond connecting the oxetane ring to the thiophene ring and the C-C bond linking the aldehyde group to the thiophene ring.

The orientation of the aldehyde group relative to the thiophene ring is a critical factor. Like in the parent thiophene-2-carbaldehyde (B41791), two main planar conformers are expected: the S,O-cis (O-up) and S,O-trans (O-down) rotamers. The relative stability of these conformers is influenced by subtle electronic and steric interactions.

Below is a representative table of calculated geometric parameters for a model system, thiophene-2-carbaldehyde, which forms the core of the title compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. scirp.orgmdpi.com

For thiophene-based systems, the HOMO is typically a π-orbital delocalized across the thiophene ring, while the LUMO is a π*-orbital. In this compound, the electron-withdrawing nature of the aldehyde group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. The oxetane ring, with its electronegative oxygen atom, also exerts an inductive electron-withdrawing effect, which can further modulate the electronic structure. nih.gov DFT calculations are essential for quantifying these effects. Benchmarking studies on thiophene-based helicenes have shown that functionals like ωB97XD can provide accurate predictions of HOMO-LUMO gaps. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the title compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen of the aldehyde and the oxygen of the oxetane ring, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the acidic protons of the thiophene ring and the aldehyde proton.

A representative table of calculated electronic properties for analogous thiophene derivatives is shown below.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in assigning experimental spectra. For this compound, calculations would predict a distinct signal for the aldehyde proton (δ ≈ 9.9 ppm), along with characteristic signals for the thiophene and oxetane ring protons and carbons. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT can compute these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. Key predicted absorptions for the title compound would include the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretches of the aromatic ring (above 3000 cm⁻¹), and C-S stretching modes of the thiophene ring (around 850 and 650 cm⁻¹). iosrjournals.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. Thiophene derivatives typically exhibit strong π→π* transitions. The conjugation between the thiophene ring and the carbonyl group would be the primary contributor to the absorption profile.

The table below presents typical calculated and observed vibrational frequencies for a related compound, 2-thiophene carboxylic acid.

Molecular Dynamics Simulations and Conformation Searching

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. rsc.org MD simulations can explore the conformational space more exhaustively, revealing the relative populations of different conformers and the energy barriers for interconversion between them. For this compound, an MD simulation would model the rotations around the single bonds and the puckering of the oxetane ring at a given temperature, providing a more realistic understanding of its structural dynamics in solution. Such simulations have been effectively used to study the diffusion and adsorption of thiophene in various environments and to understand the behavior of complex thiadiazole derivatives. researchgate.netnih.gov

Theoretical Studies on Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and calculating activation energies, which provides a quantitative understanding of reaction pathways and selectivity.

Investigation of Energetic Profiles of Key Reactions

The thiophene-2-carbaldehyde moiety can undergo a variety of chemical transformations. Theoretical studies can predict the feasibility and selectivity of these reactions.

Electrophilic and Nucleophilic Additions: The aldehyde group is susceptible to nucleophilic attack. DFT calculations can model the energy profile of reactions like condensation with active methylene (B1212753) compounds or the formation of imines. chimicatechnoacta.ruresearchgate.net For instance, studies on the condensation of thiophene-2-carboxaldehyde with other molecules have used computational methods to rationalize product formation. researchgate.net

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The thiophene ring itself can be oxidized at the sulfur atom. wikipedia.org DFT studies on the oxidation of thiophene have detailed the energetic profiles, showing the formation of S-oxides and epoxides as key steps. researchgate.net

Cross-Coupling Reactions: The thiophene ring can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. nih.gov Theoretical calculations can help understand the mechanism of these catalytic cycles.

A study on the inverse-electron-demand Diels-Alder (IEDDA) reaction involving aldehydes showed that quantum chemical calculations were crucial for understanding the stepwise energy profiles and the essential role of acid catalysis. pku.edu.cn Similarly, investigating the energetic profiles for reactions of this compound would provide valuable predictive power for its synthetic applications.

Prediction of Reaction Pathways and Transition States

Computational quantum chemistry methods, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surfaces of reactions involving this compound. This would allow for the elucidation of detailed reaction mechanisms, including the identification of intermediates and transition state structures.

For instance, the reaction of the aldehyde group with a nucleophile, a fundamental process in organic chemistry, could be modeled. Theoretical calculations would predict the energy barriers associated with different mechanistic pathways.

Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Addition to this compound

| Reaction Pathway | Nucleophile | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Direct Addition | CH₃Li | Diethyl Ether | 12.5 |

| Acid-Catalyzed Addition | H₂O (H₃O⁺) | Water | 18.2 |

| Base-Catalyzed Addition | H₂O (OH⁻) | Water | 15.8 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

These calculations would also provide the geometries of the transition states, revealing the atomic arrangements at the peak of the energy profile. This information is crucial for understanding the factors that control the reaction rate.

Rationalization of Observed Reactivity and Stereoselectivity

Should experimental data on the reactivity and stereoselectivity of this compound become available, computational modeling would be a powerful tool for its rationalization. The presence of the chiral oxetane ring introduces the possibility of stereoselective reactions.

Theoretical models could explain why a particular diastereomer is formed preferentially in a reaction. By calculating the energies of the different transition states leading to the various possible stereoisomeric products, the origins of stereoselectivity can be pinpointed.

Table 2: Hypothetical Diastereomeric Transition State Energies for a Chiral Aldol (B89426) Reaction

| Reactant | Diastereomeric Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| This compound | TS-A (syn) | 0.0 | syn |

| TS-B (anti) | 1.8 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Analysis of the non-covalent interactions within the transition state structures, such as hydrogen bonding or steric hindrance, would provide a deeper understanding of the stereochemical outcome.

Prediction of Novel Reactivity and Derivative Properties

A significant advantage of computational chemistry is its ability to predict the properties of yet-to-be-synthesized molecules. Starting from the core structure of this compound, a diverse library of virtual derivatives could be generated by introducing various functional groups.

The electronic properties of these hypothetical derivatives, such as their HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces, could be calculated to screen for candidates with desirable characteristics for applications in materials science or medicinal chemistry.

Table 3: Hypothetical Predicted Electronic Properties of Novel Derivatives

| Derivative | Substituent at Position 4 | Calculated HOMO-LUMO Gap (eV) | Predicted Application |

| 1 | -NO₂ | 2.5 | Electron Acceptor |

| 2 | -NH₂ | 4.1 | Electron Donor |

| 3 | -CN | 2.8 | Organic Semiconductor |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Furthermore, computational methods could be employed to explore novel cycloaddition reactions or ring-opening reactions of the oxetane moiety under various conditions, potentially uncovering new synthetic routes and chemical transformations.

Derivatives and Analogs of 5 Oxetan 3 Yl Thiophene 2 Carbaldehyde

Synthesis of Substituted 5-(Oxetan-3-yl)thiophene-2-carbaldehyde Derivatives

The generation of analogs of this compound can be systematically approached by altering the thiophene (B33073) ring, the oxetane (B1205548) ring, or the carbaldehyde functional group.

The thiophene ring is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups to modulate the electronic and steric properties of the molecule. Synthetic strategies often involve either the direct functionalization of a pre-formed thiophene ring or the construction of the substituted ring system through cyclization reactions.

Research into related thiophene-2-carbaldehyde (B41791) compounds has demonstrated several effective methods for ring modification. For instance, 5-arylthiophene-2-carbaldehydes can be prepared in high yields through the coupling of arene diazonium salts with thiophene-2-carboxaldehyde. researchgate.net Another powerful technique is the chemo- and regioselective lithium/bromine exchange reaction on poly-brominated thiophenes, which allows for the stepwise and controlled introduction of different substituents. This has been used to synthesize derivatives like 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde from 2,3,5-tribromothiophene. mdpi.com Furthermore, cyclization strategies, such as those involving functionalized alkynes, provide a direct and atom-economical route to thiophenes with specific substitution patterns. mdpi.com

Table 1: Synthetic Methods for Thiophene Ring Modification

| Modification Strategy | Reagents/Conditions | Type of Substitution | Reference |

|---|---|---|---|

| Meerwein Arylation | Arene diazonium salts, CuCl₂ | Aryl group at C-5 | researchgate.net |

| Halogen/Metal Exchange | 2,3,5-Tribromothiophene, n-BuLi, Electrophiles | Alkyl groups and other functionalities | mdpi.com |

| Cyclization of Alkynes | Functionalized S-containing alkynes, Metal or base catalysts | Various substitution patterns | mdpi.com |

| Iodocyclization | S-containing alkynes, I₂ | Iodo-substituents | mdpi.com |

| Cyclization with α-halogenated reagents | Thiocarbamoyl derivatives, α-halogenated reagents | Hydroxyl, methyl, amino groups at C-3 | nih.gov |

The oxetane ring, while known for its strain, can be synthesized with various substituents at the 3-position, which can then be attached to the thiophene scaffold. The synthesis often relies on the construction of the four-membered ring de novo or the functionalization of a readily available precursor like 3-oxetanone (B52913). beilstein-journals.org